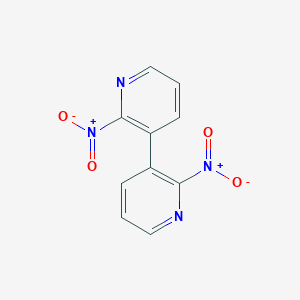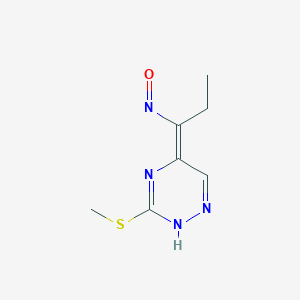
7-(2,6-dichlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,6-dichlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a methoxy group, and a dimethylxanthine core. It is of interest in various fields such as medicinal chemistry, pharmacology, and industrial applications due to its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,6-dichlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzyl chloride, 8-methoxy-1,3-dimethylxanthine, and appropriate solvents.
Alkylation Reaction: The 2,6-dichlorobenzyl chloride is reacted with 8-methoxy-1,3-dimethylxanthine in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF). This step introduces the dichlorobenzyl group to the xanthine core.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction conditions precisely.
Automation: Implementing automated systems for monitoring and controlling reaction parameters.
Green Chemistry: Adopting green chemistry principles to minimize waste and use environmentally benign solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2,6-dichlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
Oxidation: Formation of 7-(2,6-Dichloro-benzyl)-8-formyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring purines.
Medicine
Medically, it is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-(2,6-dichlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or viral replication, thereby exerting anti-inflammatory or antiviral effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar xanthine core but different substituents.
Theophylline (1,3-Dimethylxanthine): Lacks the dichlorobenzyl and methoxy groups.
Theobromine (3,7-Dimethylxanthine): Similar structure but lacks the dichlorobenzyl group.
Uniqueness
7-(2,6-dichlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the dichlorobenzyl and methoxy groups, which confer distinct chemical and biological properties. These groups enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H14Cl2N4O3 |
|---|---|
Molekulargewicht |
369.2 g/mol |
IUPAC-Name |
7-[(2,6-dichlorophenyl)methyl]-8-methoxy-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H14Cl2N4O3/c1-19-12-11(13(22)20(2)15(19)23)21(14(18-12)24-3)7-8-9(16)5-4-6-10(8)17/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
GKHWCQUMXILZOT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=C(C=CC=C3Cl)Cl |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=C(C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)

![Ethyl 9-methyl-4-oxo-5,6-diazatricyclo[5.2.0.0~2,5~]non-8-ene-6-carboxylate](/img/structure/B300330.png)
![13-Benzyl 6-tert-butyl 10,10-dimethyl-4-oxo-3-[(phenylacetyl)amino]-9,11,14-trioxa-5,6,13-triazatetracyclo[5.5.2.0~2,5~.0~8,12~]tetradecane-6,13-dicarboxylate](/img/structure/B300331.png)
![Ethyl 9-benzoyl-3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300332.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)
![5,7,8,10-tetramethyl-3,12-dioxatricyclo[6.4.0.02,7]dodeca-5,9-diene-4,11-dione](/img/structure/B300337.png)
![4-methyl-7-{3-[(4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-7-yl)oxy]propoxy}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B300339.png)
![4-methyl-7-({8-[(4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-7-yl)oxy]octyl}oxy)-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B300340.png)

![1-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethanone O-methyloxime](/img/structure/B300346.png)

![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone {4-nitrophenyl}hydrazone](/img/structure/B300349.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (4-chlorophenyl)hydrazone](/img/structure/B300350.png)
